molecular formula C21H20N2O4 B11624995 Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate

Cat. No.: B11624995
M. Wt: 364.4 g/mol
InChI Key: VRBQPTMQKGAGKO-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate is a synthetic organic compound with a complex structure It belongs to the quinoline family, characterized by a fused ring system containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Functionalization: The introduction of the ethyl ester and methoxycarbonyl groups can be achieved through esterification and nucleophilic substitution reactions. For instance, the carboxylate group can be esterified using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others. For example, halogenation followed by nucleophilic substitution can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases. Its quinoline core is known for its biological activity.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials due to its conjugated system.

    Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes, which is useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-3-carboxylate derivatives: These compounds share a similar structure and are used in various chemical and biological applications.

Uniqueness

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-2-methylquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of an ethyl ester, methoxycarbonyl, and amino groups makes it versatile for various synthetic modifications and applications in different scientific fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-(4-methoxycarbonylanilino)-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C21H20N2O4/c1-4-27-21(25)15-7-10-18-17(12-15)19(11-13(2)22-18)23-16-8-5-14(6-9-16)20(24)26-3/h5-12H,4H2,1-3H3,(H,22,23)

InChI Key

VRBQPTMQKGAGKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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